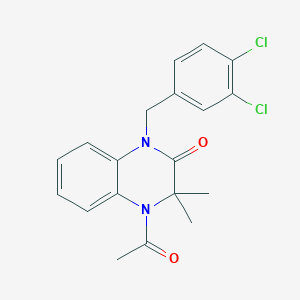![molecular formula C19H16N2O5 B3738475 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate](/img/structure/B3738475.png)
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate
Übersicht
Beschreibung
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In agriculture, it acts as a photosystem II inhibitor, which prevents the production of ATP and NADPH, leading to the death of plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been found to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. In agriculture, it can control the growth of weeds and pests. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is its potential toxicity, which requires caution when handling and using this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate. In medicine, further studies are needed to determine its potential as a therapeutic agent for various diseases. In agriculture, it can be used for the development of new herbicides and insecticides. In materials science, it can be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Wissenschaftliche Forschungsanwendungen
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. In agriculture, it has been shown to have herbicidal and insecticidal activities. In materials science, it can be used as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
[4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methylphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-9-13(26-12(2)22)7-8-16(11)20-17(23)10-21-18(24)14-5-3-4-6-15(14)19(21)25/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGOUCSTVRHHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3738409.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B3738423.png)
![4-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3738429.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3738433.png)
![4-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3738441.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3738449.png)
![4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid](/img/structure/B3738464.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3738478.png)


![N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide](/img/structure/B3738487.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3738501.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B3738505.png)
![3,4-dichloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B3738522.png)
